Facinicline hydrochloride

nicotinic acetylcholine receptor serotonin receptor polypharmacology

Facinicline hydrochloride (RG3487, MEM-3454) is a uniquely differentiated research tool, acting as both a partial agonist at α7 nAChR (Ki=6 nM) and an antagonist at 5-HT3 receptors (Ki=1.2 nM). This dual mechanism, targeting cholinergic and serotonergic pathways, distinguishes it from single-target agents. With confirmed oral bioavailability (MED=1.0 mg/kg p.o.) and dose-dependent cognitive effects in preclinical models of Alzheimer's and schizophrenia, it is an essential, irreplaceable reference compound for CNS research. Ensure experimental consistency by sourcing this high-purity, well-characterized lot.

Molecular Formula C15H19ClN4O
Molecular Weight 306.79 g/mol
CAS No. 677305-02-1
Cat. No. B1671853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFacinicline hydrochloride
CAS677305-02-1
SynonymsFacinicline HCl, Facinicline hydrochloride;  RG-3487;  RG 3487;  RG3487;  R-3487;  R 3487;  R3487;  RO-5313534;  RO 5313534;  RO5313534;  MEM3454;  MEM 3454;  MEM-3454; 
Molecular FormulaC15H19ClN4O
Molecular Weight306.79 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl
InChIInChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1
InChIKeyCMRLNEYJEPELSM-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Facinicline Hydrochloride (CAS 677305-02-1): Pharmacological Profile and Procurement Relevance


Facinicline hydrochloride (RG3487) is a synthetic small molecule belonging to the indazole carboxamide class, functioning as a dual-action agent: a partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR, Ki = 6 nM) and a potent antagonist at the serotonin 5-HT3 receptor (Ki = 1.2 nM) [1]. This hydrochloride salt form (C15H19ClN4O, MW 306.79) is characterized by a single defined stereocenter and demonstrates oral bioavailability in preclinical models [2]. While development for Alzheimer's disease and schizophrenia was discontinued, the compound remains a critical research tool for investigating the interplay between cholinergic and serotonergic systems in cognition and sensorimotor gating, with documented in vivo efficacy across multiple rodent behavioral paradigms at minimally effective doses as low as 0.03 mg/kg [3].

Why Generic α7 nAChR Agonists Cannot Substitute for Facinicline Hydrochloride in Targeted Research


The α7 nAChR agonist class exhibits substantial pharmacologic heterogeneity; compounds frequently differ in their receptor interaction profile (partial vs. full agonism, intrinsic efficacy), off-target activity (particularly at 5-HT3 receptors), and consequent in vivo efficacy and clinical outcomes [1]. Facinicline hydrochloride's unique dual pharmacology—high-potency α7 partial agonism combined with potent 5-HT3 antagonism—distinguishes it from selective α7 agonists like encenicline (EVP-6124) or ABT-126, which lack significant 5-HT3 activity, and from older dual agents like tropisetron, which possess markedly different binding affinities and functional profiles [2]. This polypharmacology fundamentally alters neurochemical output in vivo, driving distinct patterns of dopamine and acetylcholine release that cannot be replicated by selective α7 agonists or generic 5-HT3 antagonists alone [3].

Quantitative Evidence for Facinicline Hydrochloride Differentiation Against α7 nAChR Agonist Comparators


Dual Receptor Pharmacology: Potent α7 Partial Agonism with High-Affinity 5-HT3 Antagonism

Facinicline hydrochloride exhibits a distinct dual pharmacology profile: it binds with high affinity to the human α7 nAChR (Ki = 6 nM) and acts as a partial agonist (63–69% of acetylcholine response), while also displaying potent antagonist activity at the 5-HT3 receptor with a Ki of 1.2 nM [1]. In contrast, encenicline (EVP-6124) is reported as a selective α7 partial agonist with no significant 5-HT3 activity, and ABT-126 (nelonicline) demonstrates α7 binding affinity (Ki = 12.3 nM) but lacks documented 5-HT3 antagonism [2]. Tropisetron, another dual α7/5-HT3 agent, shows a markedly different profile: weaker α7 partial agonism (EC50 = 1.3 μM) and higher 5-HT3 Ki (5.3 nM) .

nicotinic acetylcholine receptor serotonin receptor polypharmacology

Superior In Vivo Efficacy in Rodent Sensorimotor Gating and Spatial Learning Models

In preclinical behavioral models, Facinicline hydrochloride demonstrates high potency and broad efficacy. In the prepulse inhibition (PPI) test of sensorimotor gating, it reversed apomorphine-induced deficits with a minimally effective dose (MED) of 0.03 mg/kg i.p. [1]. In the Morris water maze assessing spatial learning, it reversed age-related impairments also at an MED of 0.03 mg/kg i.p. [1]. In contrast, encenicline (EVP-6124) was ineffective in reversing scopolamine-induced deficits in a nonhuman primate visuo-spatial paired associates learning task at tested doses, whereas BMS-933043 showed efficacy across a 10-fold dose range [2]. ABT-126 failed to consistently improve cognition in schizophrenia patients in a Phase 2b trial [3].

sensorimotor gating spatial learning prepulse inhibition

Clinical Differentiation: Post-Hoc Improvement in Negative Symptoms of Schizophrenia

In an 8-week, double-blind, randomized, placebo-controlled trial in 215 patients with chronic stable schizophrenia, Facinicline hydrochloride (RG3487) did not meet the primary endpoint of improving cognitive deficits (MCCB composite score change vs placebo: 5 mg: 0.11; 15 mg: -1.95; 50 mg: -1.13; p=0.2–0.9) [1]. However, a post-hoc analysis revealed a statistically significant improvement in negative symptoms among patients with moderate baseline negative symptoms: the 5 mg dose reduced NSA total score by -4.45 (p=0.04) and the 50 mg dose by -4.75 (p=0.02) compared to placebo [1]. In contrast, other α7 agonists like ABT-126 showed no consistent effect on cognition or negative symptoms in schizophrenia trials [2], and encenicline's Phase 3 trials were discontinued due to futility [3].

schizophrenia negative symptoms clinical trial

Functional Selectivity: Distinct Dopamine and Acetylcholine Release Profile In Vivo

In vivo microdialysis studies in freely moving rats demonstrate that Facinicline hydrochloride (RG3487) enhances dopamine (DA) and acetylcholine (ACh) efflux in the medial prefrontal cortex and hippocampus in a bell-shaped dose-response curve, with peak effects at 0.3–0.6 mg/kg s.c. [1]. Critically, pretreatment with the selective α7 antagonist methyllycaconitine blocked the DA increase but not the ACh increase, while the 5-HT3 agonist 1-(m-chlorophenyl)-biguanide partially inhibited ACh but not DA efflux, indicating that DA release is mediated by α7 agonism and ACh release primarily by 5-HT3 antagonism [1]. This dual mechanism of neurochemical modulation is unique among α7 agonists; selective α7 agonists like encenicline do not exhibit this 5-HT3-mediated cholinergic enhancement [2].

neurochemistry dopamine acetylcholine microdialysis

Optimized Research and Industrial Applications for Facinicline Hydrochloride


Investigating Combined α7 nAChR and 5-HT3 Receptor Modulation in Neuropsychiatric Models

Facinicline hydrochloride serves as a critical tool compound for studies requiring simultaneous partial activation of α7 nAChRs and antagonism of 5-HT3 receptors. This dual mechanism is particularly relevant in models of schizophrenia and Alzheimer's disease where both cholinergic and serotonergic dysfunctions are implicated. The compound's well-characterized in vitro profile (α7 Ki = 6 nM, 5-HT3 Ki = 1.2 nM) and in vivo efficacy at low doses (0.03–1.0 mg/kg) enable precise interrogation of these receptor systems' contributions to cognitive and behavioral endpoints [1].

Benchmarking Novel α7 nAChR Agonists in Preclinical Behavioral Assays

Given its robust and reproducible efficacy across multiple rodent behavioral paradigms (e.g., PPI reversal at 0.03 mg/kg i.p., object recognition improvement at 1.0 mg/kg p.o.), Facinicline hydrochloride is an ideal positive control or comparator for novel α7 agonists under development [1]. Its well-documented dose-response relationships and brain penetration profile provide a reliable benchmark for assessing the potency and efficacy of new chemical entities in translational models of sensorimotor gating and cognition [1].

Studying the Neurochemical Basis of Negative Symptoms in Schizophrenia

The unique clinical observation of negative symptom improvement in a post-hoc analysis (NSA total score reduction of -4.45 to -4.75, p<0.05) positions Facinicline hydrochloride as a valuable reference compound for investigating the neurochemical mechanisms underlying negative symptoms in schizophrenia [2]. Researchers can leverage this compound to explore the role of combined α7/5-HT3 modulation in alleviating anhedonia, avolition, and social withdrawal, a domain where most α7 agonists have failed to show benefit [2][3].

Dissecting Dopaminergic and Cholinergic Interactions via In Vivo Microdialysis

Facinicline hydrochloride's ability to differentially enhance DA and ACh efflux via distinct receptor mechanisms (α7-mediated DA, 5-HT3-mediated ACh) makes it a powerful tool for in vivo neurochemistry studies [4]. By using selective antagonists (e.g., methyllycaconitine for α7, specific 5-HT3 blockers), researchers can isolate the contribution of each receptor system to neurotransmitter release in real-time, providing insights into the complex interplay between these systems in the prefrontal cortex and hippocampus [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Facinicline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.